1-(4-Bromo-3-chlorophenyl)-2-chloroethanone
Overview
Description
1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H6BrClO. It is a derivative of ethanone, substituted with bromine and chlorine atoms on the phenyl ring and an additional chlorine atom on the ethanone moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone can be synthesized through several methods. One common approach involves the halogenation of 4-bromo-3-chlorophenyl ethanone. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom on the ethanone moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate safety and environmental controls to handle the reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethanone moiety can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(4-Bromo-3-chlorophenyl)-2-hydroxyethanone when hydroxide is the nucleophile.
Oxidation: 1-(4-Bromo-3-chlorophenyl)-2-chloroacetic acid.
Reduction: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanol.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)ethanone: Lacks the additional chlorine atom on the ethanone moiety.
4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of the ethanone moiety.
Uniqueness: 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-2-chloroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZPHOQDWBSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261859-54-4 | |
Record name | 1-(4-bromo-3-chlorophenyl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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